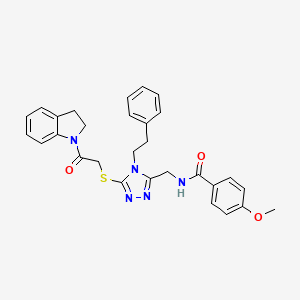
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C29H29N5O3S and its molecular weight is 527.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indolin moiety : Known for its diverse biological activities.
- Triazole ring : Associated with antimicrobial and anticancer properties.
- Methoxybenzamide group : Enhances lipophilicity and biological activity.
The molecular formula is C25H27N5O2S with a molecular weight of approximately 445.58 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Attachment of Indolin and Thioether Linkage : The indolin group is introduced via nucleophilic substitution reactions.
- Final Coupling : The methoxybenzamide moiety is attached through amide bond formation.
Antimicrobial Properties
Research indicates that compounds similar to N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(phenethyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| N-(Indolin derivative) | Moderate | Staphylococcus aureus, Escherichia coli |
| Triazole derivatives | Significant | Candida albicans, Pseudomonas aeruginosa |
Anticancer Activity
The compound has demonstrated promising anticancer activity in various cell lines. A study reported an IC50 value of 12 nM against A549 lung cancer cells, indicating potent antiproliferative effects. Mechanistic studies revealed that the compound induces apoptosis and causes cell cycle arrest in the G2/M phase by modulating pathways involving EGFR and p53-MDM2 interactions.
Antioxidant Activity
N-(Indolin derivative) also exhibits antioxidant properties, which are critical for mitigating oxidative stress in cells. The DPPH radical scavenging assay suggests that the compound can effectively neutralize free radicals, contributing to its therapeutic potential.
The biological activity of N-(Indolin derivative) is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, disrupting cellular processes in pathogens and cancer cells.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cell survival and proliferation.
- Gene Expression Alteration : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
Several studies have documented the efficacy of compounds structurally related to N-(Indolin derivative):
- Study on Indole Derivatives : A series of indole-based compounds showed significant anticancer activity with IC50 values ranging from 0.06 µM to 12 nM against multiple cancer cell lines .
- Antimicrobial Screening : Compounds containing the triazole nucleus were tested against resistant strains, highlighting their potential as new antimicrobial agents .
Propriétés
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-37-24-13-11-23(12-14-24)28(36)30-19-26-31-32-29(34(26)17-15-21-7-3-2-4-8-21)38-20-27(35)33-18-16-22-9-5-6-10-25(22)33/h2-14H,15-20H2,1H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFWXQKOVABDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














